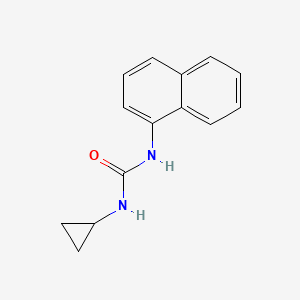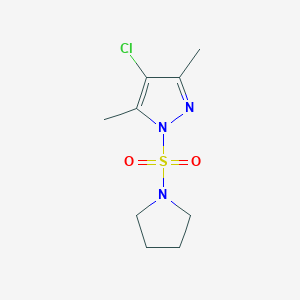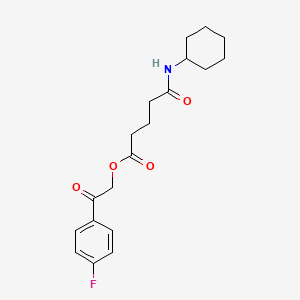![molecular formula C22H24ClNO B4973826 N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)
N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine, also known as 3,4-methylenedioxy-N-benzylamphetamine (MDB), is a psychoactive drug that belongs to the amphetamine class. It has been found to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).
作用機序
MDB acts primarily as a serotonin and dopamine releaser, meaning it increases the levels of these neurotransmitters in the brain. It also has affinity for the sigma-1 receptor, which has been implicated in the regulation of mood, anxiety, and addiction. The exact mechanism of action of MDB is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
MDB has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased sociability. It also has anxiolytic and anti-addictive effects, which may be related to its modulation of the sigma-1 receptor. Additionally, it has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
MDB has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-established pharmacological properties. Additionally, it has been found to have a good safety profile in animal studies, with no observed toxicity or adverse effects. However, there are also some limitations to its use in lab experiments. For example, its psychoactive effects may make it difficult to study in certain contexts, and its mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for research on MDB. One area of interest is its potential therapeutic applications in the treatment of neuropsychiatric disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Additionally, there is interest in exploring its neuroprotective properties and its potential for use in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the long-term effects of MDB use, particularly in the context of recreational use.
合成法
MDB can be synthesized using a variety of methods, including reductive amination, condensation, and Mannich reactions. One common synthesis method involves the condensation of N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamineedioxyphenyl-2-propanone with benzylamine and formaldehyde in the presence of an acid catalyst. The resulting product is then purified and crystallized to yield pure MDB.
科学的研究の応用
MDB has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that it has antidepressant, anxiolytic, and anti-addictive effects, making it a promising candidate for the treatment of various neuropsychiatric disorders. Additionally, it has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
N-benzyl-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO/c1-2-3-14-24(16-18-8-5-4-6-9-18)17-21-12-13-22(25-21)19-10-7-11-20(23)15-19/h4-13,15H,2-3,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZVBFOKWWEAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]butan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)


![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)